

A Technical Guide to 1,2-Diiodobutane: Properties, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1,2-Diiodobutane**

Cat. No.: **B15469301**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Diiodobutane is a vicinal diiodide, an organic compound where two iodine atoms are attached to adjacent carbon atoms. This guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and a discussion of its potential applications in research and drug development, drawing parallels with structurally related compounds.

Core Properties of 1,2-Diiodobutane

The fundamental properties of **1,2-diiodobutane** are summarized below.

Property	Value	Reference
Molecular Formula	C4H8I2	[1][2]
Molecular Weight	309.92 g/mol	[3]
CAS Registry Number	53161-72-1	[2]
Enthalpy of Formation (gas)	12.3 ± 6.4 kJ/mol	[4]

Synthesis of 1,2-Diiodobutane from 1-Butene

The primary method for synthesizing **1,2-diiodobutane** is through the electrophilic addition of iodine to 1-butene. The reaction proceeds via a cyclic iodonium ion intermediate, leading to the anti-addition of the two iodine atoms across the double bond.[5]

Experimental Protocol: Iodination of 1-Butene

This protocol describes a general method for the synthesis of **1,2-diiodobutane** from 1-butene using molecular iodine.

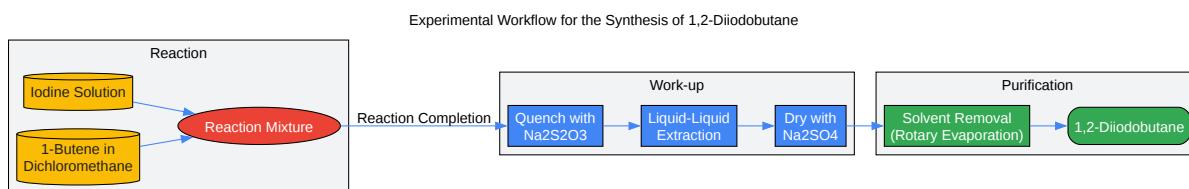
Materials:

- 1-Butene (gas or condensed)
- Molecular Iodine (I_2)
- An inert, non-polar solvent (e.g., dichloromethane or carbon tetrachloride)
- 10% aqueous sodium thiosulfate ($Na_2S_2O_3$) solution
- Anhydrous sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Stirring apparatus
- Separatory funnel
- Rotary evaporator

Procedure:

- In a round-bottom flask, dissolve a known quantity of 1-butene in a suitable non-polar solvent, such as dichloromethane.[5]
- In a separate container, prepare a solution of molecular iodine in the same solvent.

- Slowly add the iodine solution to the 1-butene solution while stirring at room temperature. The progress of the reaction can be monitored by the disappearance of the characteristic purple color of the iodine.[5]
- Once the reaction is complete (indicated by the persistence of a faint iodine color or confirmed by TLC/GC-MS), quench the reaction by adding a 10% aqueous solution of sodium thiosulfate to remove any excess iodine.[5]
- Transfer the mixture to a separatory funnel and wash the organic layer sequentially with the sodium thiosulfate solution and then with water.[5]
- Dry the organic phase over anhydrous sodium sulfate.[5]
- Remove the solvent under reduced pressure using a rotary evaporator to yield the crude **1,2-diiiodobutane**.
- The product can be further purified by distillation or chromatography if necessary.


Potential Applications in Research and Drug Development

While specific applications of **1,2-diiiodobutane** are not extensively documented, the reactivity of the carbon-iodine bond suggests its utility as a synthetic intermediate. By analogy with the structurally related 1,4-diiiodobutane, which is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), **1,2-diiiodobutane** holds potential in several areas.[6] [7]

- **Alkylation Reactions:** The iodine atoms in **1,2-diiiodobutane** are good leaving groups, making the compound a potential alkylating agent for introducing a butyl group with adjacent reactive sites.
- **Synthesis of Heterocyclic Compounds:** Vicinal dihalides are precursors for the synthesis of various heterocyclic compounds, which are common scaffolds in medicinal chemistry.
- **Precursor to other Functional Groups:** The diiodo- functionality can be converted to other functional groups, providing a versatile platform for the synthesis of more complex molecules.

Visualizing the Synthesis of 1,2-Diiodobutane

The following diagram illustrates the experimental workflow for the synthesis of **1,2-diiodobutane** from 1-butene.

[Click to download full resolution via product page](#)

Synthesis of **1,2-Diiodobutane** from 1-Butene.

Conclusion

1,2-Diiodobutane is a halogenated hydrocarbon with well-defined physical and chemical properties. Its synthesis from 1-butene is a straightforward process based on the electrophilic addition of iodine. While its direct applications are not as widely reported as some of its isomers, its chemical structure suggests significant potential as a versatile intermediate in organic synthesis, particularly in the construction of complex molecules relevant to pharmaceutical research and development. Further exploration of the reactivity of **1,2-diiodobutane** is warranted to fully realize its synthetic utility.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,2-Diiodobutane | C4H8I2 | CID 143014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,2-Diiodobutane [webbook.nist.gov]
- 3. 1,1-Diiodobutane | C4H8I2 | CID 13734809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,2-Diiodobutane [webbook.nist.gov]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbino.com]
- 7. nbinno.com [nbino.com]
- To cite this document: BenchChem. [A Technical Guide to 1,2-Diiodobutane: Properties, Synthesis, and Potential Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15469301#1-2-diiodobutane-molecular-weight-and-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com